3-(4-Fluorophenoxy)propan-1-amine hydrochloride
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Overview
Description
3-(4-Fluorophenoxy)propan-1-amine hydrochloride is a chemical compound with diverse scientific applications. It is known for its potential in research, particularly in the fields of chemistry, biology, and medicine. The compound is characterized by the presence of a fluorophenoxy group attached to a propan-1-amine backbone, with a hydrochloride salt form enhancing its stability and solubility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenoxy)propan-1-amine hydrochloride typically involves the reaction of 4-fluorophenol with 3-chloropropan-1-amine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 4-fluorophenol is replaced by the amine group of 3-chloropropan-1-amine. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluorophenoxy)propan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert the amine group to a primary amine or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Primary amines or other reduced derivatives.
Substitution: Various substituted amines depending on the nucleophile used.
Scientific Research Applications
3-(4-Fluorophenoxy)propan-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-(4-Fluorophenoxy)propan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For instance, in medicinal chemistry, it may act as an inhibitor or activator of certain biological pathways .
Comparison with Similar Compounds
Similar Compounds
3-(3-Fluorophenoxy)propan-1-amine hydrochloride: Similar structure but with the fluorine atom in a different position on the phenoxy ring.
N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine: Contains a trifluoromethyl group instead of a single fluorine atom.
Uniqueness
3-(4-Fluorophenoxy)propan-1-amine hydrochloride is unique due to its specific fluorine substitution pattern, which can influence its chemical reactivity and biological activity. The position of the fluorine atom can affect the compound’s binding affinity to molecular targets and its overall pharmacokinetic properties .
Properties
IUPAC Name |
3-(4-fluorophenoxy)propan-1-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FNO.ClH/c10-8-2-4-9(5-3-8)12-7-1-6-11;/h2-5H,1,6-7,11H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJTWPLYVKQTBOY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCCN)F.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClFNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40629350 |
Source
|
Record name | 3-(4-Fluorophenoxy)propan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40629350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
148941-98-4 |
Source
|
Record name | 3-(4-Fluorophenoxy)propan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40629350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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